VX-984

Description

Properties

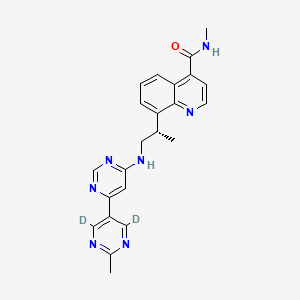

IUPAC Name |

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEACIOGDEQRHFA-KIYKJNLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476074-39-1 | |

| Record name | VX-984 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-984 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VX-984: A Deep Dive into its Mechanism of Action in DNA Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VX-984 is a potent and selective, orally active small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] As a critical component of the non-homologous end joining (NHEJ) pathway, DNA-PK is a primary mechanism for the repair of DNA double-strand breaks (DSBs).[4][5] By targeting DNA-PK, VX-984 effectively disrupts the repair of DSBs induced by ionizing radiation and certain chemotherapeutic agents, leading to enhanced tumor cell death.[3][5] Preclinical studies have demonstrated that VX-984 not only sensitizes cancer cells to radiotherapy and chemotherapy but also promotes a shift in DNA repair pathway utilization, offering a promising strategy in cancer therapy.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of VX-984, detailing its effects on DNA repair pathways, summarizing key quantitative data, and outlining the methodologies of pivotal experiments.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

VX-984 functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[5] DNA-PK plays a crucial role in the classical non-homologous end joining (cNHEJ) pathway, which is the predominant DSB repair mechanism in human cells.[4] The inhibition of DNA-PK by VX-984 prevents the ligation of broken DNA ends, leading to an accumulation of unrepaired DSBs.[3] This accumulation of DNA damage ultimately triggers cell death.[3]

While the specific IC50 value of VX-984 for DNA-PK has not been publicly disclosed, its potency and selectivity have been demonstrated in various preclinical models.[4]

Signaling Pathway of VX-984 Action

Caption: Mechanism of VX-984 in inhibiting the DNA-PK mediated NHEJ pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating VX-984.

Table 1: In Vitro Efficacy of VX-984

| Cell Line | Treatment | Concentration of VX-984 | Effect | Reference |

| U251 (Glioblastoma) | VX-984 + Radiation | 0-500 nM | Concentration-dependent enhancement of radiosensitivity | [7] |

| NSC11 (Glioblastoma Stem-like) | VX-984 + Radiation | 0-500 nM | Concentration-dependent enhancement of radiosensitivity | [7] |

| U2OS EJ-DR (Osteosarcoma) | VX-984 | 0-1 µM | Dose-dependent increase in Homologous Recombination (HR) and mutagenic NHEJ (mNHEJ) | [7] |

Table 2: In Vivo Efficacy of VX-984

| Tumor Model | Treatment | Dose of VX-984 | Outcome | Reference |

| U251 Orthotopic Xenograft | VX-984 + Radiation | 50 mg/kg and 100 mg/kg (oral gavage) | Enhanced radiosensitivity and significantly increased survival of mice compared to radiation alone. | [7] |

| NSC11 Orthotopic Xenograft | VX-984 + Radiation | Not specified | Enhanced radiosensitivity and significantly increased survival of mice. | [2] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that have elucidated the mechanism of action of VX-984 are provided below.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and cytostatic effects of a compound by measuring the ability of single cells to form colonies.[8][9][10]

Experimental Workflow:

Caption: Workflow for a typical clonogenic survival assay.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line (e.g., U251, NSC11).[8]

-

Plating: Plate the cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.

-

Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of VX-984 (e.g., 0-500 nM) for a specified duration (e.g., 24 hours) before, during, or after irradiation.[2]

-

Incubation: Incubate the plates for 10-21 days, depending on the cell line's growth rate, to allow for colony formation.[11]

-

Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet.[8]

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction as a function of the radiation dose to generate survival curves.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to quantify the formation of DNA double-strand breaks.[12][13] H2AX is a histone variant that is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.[14]

Experimental Workflow:

Caption: Workflow for the γH2AX foci formation assay.

Protocol:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with VX-984 and/or a DNA damaging agent (e.g., ionizing radiation).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.[14]

-

Immunostaining:

-

Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[14]

DNA Repair Pathway Reporter Assays (U2OS EJ-DR)

To investigate the impact of VX-984 on different DSB repair pathways, reporter cell lines such as U2OS EJ-DR are utilized.[16] These cells contain integrated reporter constructs that allow for the measurement of both homologous recombination (HR) and mutagenic non-homologous end joining (mNHEJ).[16]

Logical Relationship of the U2OS EJ-DR Assay:

Caption: Principle of the U2OS EJ-DR reporter assay for DNA repair pathway analysis.

General Protocol Outline:

-

Cell Culture: Culture U2OS EJ-DR cells under standard conditions.

-

Treatment: Treat the cells with varying concentrations of VX-984.

-

DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter constructs.[16]

-

Incubation: Incubate the cells for a period (e.g., 48-72 hours) to allow for DNA repair and expression of the reporter proteins (GFP for HR, RFP for mNHEJ).[16]

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive and RFP-positive cells using flow cytometry.

-

Data Analysis: The relative frequencies of GFP and RFP expression indicate the efficiency of HR and mNHEJ, respectively.

Class Switch Recombination (CSR) Assay

This assay measures the efficiency of NHEJ in primary B cells.[17] CSR is a physiological process that requires NHEJ to join DNA ends after the introduction of DSBs in the immunoglobulin heavy chain locus.[18]

General Protocol Outline:

-

B-cell Isolation: Isolate primary B cells from mouse spleens.[19]

-

Stimulation: Stimulate the B cells in culture with agents that induce CSR (e.g., lipopolysaccharide [LPS] or anti-CD40 and IL-4).[19][20]

-

Treatment: Treat the stimulated B cells with different concentrations of VX-984.

-

Incubation: Culture the cells for several days to allow for class switching to occur.[19]

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against different immunoglobulin isotypes (e.g., IgM and IgG1).

-

Data Analysis: Analyze the percentage of B cells that have switched to a new isotype by flow cytometry. A reduction in the percentage of switched cells in the presence of VX-984 indicates inhibition of NHEJ.

Conclusion

VX-984 is a selective DNA-PK inhibitor that effectively blocks the non-homologous end joining pathway of DNA double-strand break repair. This mechanism of action leads to the potentiation of DNA damage induced by radiation and certain chemotherapies in cancer cells. Preclinical data strongly support the continued investigation of VX-984, both as a monotherapy and in combination with other agents, as a promising therapeutic strategy for a variety of solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of DNA repair and cancer drug development. Further clinical evaluation is underway to determine the full therapeutic potential of VX-984 in oncology.[21]

References

- 1. abmole.com [abmole.com]

- 2. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VX-984 | DNA-PK | TargetMol [targetmol.com]

- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Clonogenic survival assay [bio-protocol.org]

- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Immunoglobulin class switching - Wikipedia [en.wikipedia.org]

- 19. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

VX-984: A Technical Guide to a Potent DNA-PK Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-984 (also known as M9831) is a potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase (DNA-PK). By targeting a critical enzyme in the non-homologous end joining (NHEJ) pathway, VX-984 disrupts the repair of DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents such as ionizing radiation and certain chemotherapies. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize VX-984, offering a valuable resource for researchers in oncology and drug development.

Introduction to VX-984 and the Role of DNA-PK in Cancer

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DSBs are among the most cytotoxic forms of DNA damage and can be induced by exogenous factors like ionizing radiation and certain chemotherapeutic agents, as well as endogenous cellular processes. In many cancer cells, the DNA damage response (DDR) pathways, including NHEJ, are highly active, enabling tumor cells to survive the DNA damage caused by anti-cancer treatments and contributing to therapeutic resistance.[1]

The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. This binding recruits and activates DNA-PKcs, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends. By inhibiting the kinase activity of DNA-PKcs, VX-984 effectively blocks the NHEJ pathway, leading to the accumulation of unrepaired DSBs and subsequent cell death, particularly in combination with DNA-damaging therapies.[1]

VX-984 is an ATP-competitive inhibitor of DNA-PKcs, demonstrating high selectivity and potency.[2][3] Its ability to penetrate the blood-brain barrier makes it a promising agent for treating brain malignancies like glioblastoma.[1][4] Preclinical studies have shown that VX-984 enhances the efficacy of both radiotherapy and chemotherapy in a variety of cancer models, including non-small cell lung cancer (NSCLC), glioblastoma, breast cancer, and ovarian cancer.[4][5][6]

Mechanism of Action of VX-984

VX-984 functions as a selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[3] Its primary mechanism involves competing with ATP for the binding site on the kinase domain of DNA-PKcs.[7] This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream substrates that are essential for the completion of the NHEJ pathway.[4]

The inhibition of NHEJ by VX-984 leads to several downstream cellular consequences:

-

Accumulation of DNA Double-Strand Breaks: By blocking the primary repair pathway for DSBs, VX-984 causes these lesions to persist, particularly after induction by radiation or chemotherapy.[4]

-

Increased Reliance on Alternative Repair Pathways: In the absence of functional NHEJ, cells may attempt to repair DSBs through alternative, often more error-prone, pathways such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[4]

-

Enhanced Cytotoxicity of DNA-Damaging Agents: The accumulation of unrepaired DSBs is highly cytotoxic. When combined with agents that induce DSBs, VX-984 synergistically increases cancer cell death.[5][6]

The following diagram illustrates the DNA-PK signaling pathway and the point of intervention by VX-984.

Caption: VX-984 inhibits DNA-PKcs, blocking the NHEJ pathway and leading to cell death.

Quantitative Data

In Vitro Potency

While a comprehensive table of IC50 values across a wide range of cell lines is not publicly available in a consolidated format, VX-984 is consistently described as a potent DNA-PK inhibitor.[5]

Radiosensitization

VX-984 has been shown to significantly enhance the sensitivity of cancer cells to ionizing radiation. The dose enhancement factor (DEF) is a measure of this sensitization.

| Cell Line | Concentration of VX-984 | Dose Enhancement Factor (DEF) at SF=0.1 | Reference |

| U251 (Glioblastoma) | 100 nM | 1.4 | [1] |

| U251 (Glioblastoma) | 250 nM | 2.1 | [1] |

| NSC11 (Glioblastoma Stem-like) | 100 nM | 1.1 | [1] |

| NSC11 (Glioblastoma Stem-like) | 250 nM | 1.5 | [1] |

| NSC11 (Glioblastoma Stem-like) | 500 nM | 1.9 | [1] |

| Various NSCLC cell lines | Not specified | > 3 | [8] |

Preclinical Pharmacokinetics

VX-984 is characterized as an orally active and blood-brain barrier-penetrant inhibitor.[4] Detailed pharmacokinetic parameters from preclinical studies are summarized below. A comprehensive public database of these parameters is not available.

| Species | Route of Administration | Dose | Key Findings | Reference |

| Mouse | Oral gavage | 50 mg/kg (twice daily) | Enhanced radiosensitivity of brain tumor xenografts. | [4] |

| Mouse | Oral gavage | up to 100 mg/kg (daily) | Inhibited radiation-induced DNA-PKcs phosphorylation in orthotopic brain tumor xenografts. | [1] |

Clinical Trial Data (NCT02644278)

A Phase 1 clinical trial (NCT02644278) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of VX-984 alone and in combination with pegylated liposomal doxorubicin (PLD) in patients with advanced solid tumors.[9] While the trial is listed as completed, detailed quantitative results are not yet fully published in peer-reviewed literature. The study's primary purpose was to establish a safe dose for further investigation.[9]

Experimental Protocols

In Vitro DNA-PK Kinase Assay

This assay is used to determine the direct inhibitory effect of VX-984 on the enzymatic activity of DNA-PK.

Objective: To measure the IC50 of VX-984 against DNA-PK.

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK substrate peptide

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer

-

VX-984 at various concentrations

-

96-well plates

-

Scintillation counter or luminometer

Protocol:

-

Prepare a reaction mixture containing the DNA-PK enzyme, substrate peptide, and kinase reaction buffer in each well of a 96-well plate.

-

Add serial dilutions of VX-984 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or unlabeled ATP (for ADP-Glo™ assay).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction. For the radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent.

-

Quantify the amount of phosphorylated substrate. For the radiometric assay, measure the radioactivity on the phosphocellulose paper using a scintillation counter. For the ADP-Glo™ assay, add the Kinase Detection Reagent and measure luminescence.

-

Calculate the percentage of inhibition for each concentration of VX-984 relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro DNA-PK kinase assay to determine the IC50 of VX-984.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with VX-984 and/or radiation, providing a measure of cytotoxicity and radiosensitization.

Objective: To determine the dose enhancement factor of VX-984 in combination with radiation.

Materials:

-

Cancer cell lines (e.g., U251, NSC11)

-

Cell culture medium and supplements

-

VX-984

-

An irradiator (e.g., X-ray source)

-

6-well plates

-

Crystal violet staining solution

Protocol:

-

Harvest and count cells, then seed them at a low density in 6-well plates to allow for individual colony formation.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of VX-984 or vehicle control for a specified period (e.g., 1 hour) before irradiation.

-

Expose the plates to graded doses of ionizing radiation.

-

After a defined period (e.g., 24 hours), replace the drug-containing medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, or until visible colonies are formed.

-

Fix the colonies with a solution such as methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as containing ≥50 cells).

-

Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

-

Plot the surviving fraction as a function of the radiation dose and fit the data to a linear-quadratic model to generate survival curves.

-

Determine the dose enhancement factor (DEF) by comparing the radiation doses required to achieve a specific survival fraction (e.g., 0.1) in the presence and absence of VX-984.

Western Blotting for DNA-PKcs Autophosphorylation

This method is used to confirm the target engagement of VX-984 in cells by measuring the inhibition of DNA-PKcs autophosphorylation at Ser2056.

Objective: To assess the inhibition of radiation-induced DNA-PKcs autophosphorylation by VX-984.

Materials:

-

Cancer cell lines

-

VX-984

-

Irradiator

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies (anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture cells to a suitable confluency and treat with VX-984 or vehicle for a specified time before irradiation.

-

Expose the cells to a dose of radiation known to induce DNA-PKcs autophosphorylation.

-

After a short incubation period (e.g., 1 hour) post-irradiation, harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056).

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total DNA-PKcs and a loading control to normalize the data.

In Vivo Xenograft Studies

These studies evaluate the efficacy of VX-984 in a living organism, typically in combination with radiotherapy.

Objective: To determine if VX-984 enhances the anti-tumor effect of radiation in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for tumor implantation (e.g., U251)

-

VX-984 formulated for oral administration

-

Irradiator capable of delivering localized radiation to the tumor

-

Calipers for tumor measurement

Protocol:

-

Implant cancer cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, VX-984 alone, radiation alone, VX-984 + radiation).

-

Administer VX-984 or vehicle to the respective groups via oral gavage for a specified duration.

-

Treat the tumors in the radiation groups with a fractionated radiation schedule.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice as a measure of toxicity.

-

Continue the study until the tumors reach a predetermined endpoint size or for a specified duration to assess survival.

-

Analyze the data by comparing tumor growth rates and survival times between the different treatment groups.

Conclusion

VX-984 is a promising DNA-PK inhibitor with a well-defined mechanism of action that translates into potent sensitization of cancer cells to DNA-damaging therapies. Its favorable preclinical profile, including oral bioavailability and blood-brain barrier penetration, makes it an attractive candidate for clinical development, particularly for challenging-to-treat cancers like glioblastoma. The experimental protocols detailed in this guide provide a framework for the continued investigation of VX-984 and other DNA-PK inhibitors, which hold the potential to significantly improve outcomes for cancer patients undergoing radiotherapy and chemotherapy. Further publication of clinical trial data will be crucial in defining the therapeutic role of VX-984 in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. benchchem.com [benchchem.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. VX-984 | DNA-PK | TargetMol [targetmol.com]

The Discovery and Development of VX-984: A DNA-PK Inhibitor for Enhanced Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: VX-984, also known as M9831, is a potent and selective, orally bioavailable, small-molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As a key regulator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), DNA-PKcs represents a critical target in oncology. By inhibiting DNA-PKcs, VX-984 sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. Preclinical studies have demonstrated the potential of VX-984 to enhance the efficacy of these standard-of-care treatments in various cancer models, including glioblastoma, breast, and ovarian cancers. A Phase 1 clinical trial has been completed to evaluate the safety and preliminary efficacy of VX-984 in combination with chemotherapy in patients with advanced solid tumors. This guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and available clinical data for VX-984.

Introduction: Targeting DNA Damage Repair in Cancer

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage response (DDR) pathways. A critical lesion is the DNA double-strand break (DSB), which, if not properly repaired, can lead to genomic instability and cell death. In human cells, the primary pathway for repairing DSBs is the non-homologous end joining (NHEJ) pathway.[1]

The DNA-dependent protein kinase (DNA-PK) is a central component of the NHEJ machinery.[1] It is a serine/threonine kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to DNA ends.[2] Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates a number of downstream targets, including itself, to facilitate the ligation of the broken DNA ends.[2]

Many conventional cancer therapies, including radiotherapy and numerous chemotherapeutic agents like doxorubicin, function by inducing DSBs in rapidly dividing cancer cells.[1][3] However, the inherent DNA repair capacity of tumor cells often leads to treatment resistance.[3] Therefore, inhibiting key DNA repair pathways, such as NHEJ, presents a promising strategy to enhance the efficacy of these therapies.

Discovery and Chemical Properties of VX-984

VX-984 was identified as a potent and selective inhibitor of DNA-PK.[1] A notable feature of its chemical structure is the incorporation of deuterium, a stable isotope of hydrogen. This deuteration is a strategic medicinal chemistry approach that can favorably alter a drug's metabolic profile and pharmacokinetic properties, potentially leading to an extended half-life and improved safety profile.[4]

Chemical Structure:

-

IUPAC Name: 8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide

-

Molecular Formula: C₂₃H₂₁D₂N₇O

-

Molecular Weight: 415.5 g/mol

Mechanism of Action

VX-984 is an ATP-competitive inhibitor of the DNA-PKcs catalytic subunit.[2] By binding to the ATP-binding pocket of the kinase, VX-984 prevents the phosphorylation of DNA-PKcs itself (autophosphorylation) and its downstream substrates. This inhibition of DNA-PK activity effectively blocks the NHEJ pathway, leading to the accumulation of unrepaired DSBs in cancer cells exposed to DNA-damaging agents.[1][4] The persistence of these breaks ultimately triggers cell death.

The signaling pathway of DNA damage response and the point of intervention by VX-984 are illustrated in the following diagram.

Caption: Mechanism of action of VX-984 in the context of DNA damage repair.

Preclinical Development

The preclinical development of VX-984 has focused on evaluating its efficacy as a sensitizing agent for radiotherapy and chemotherapy in various cancer models.

In Vitro Studies

VX-984 has demonstrated potent inhibition of DNA-PKcs activity in cellular assays. In A549 lung cancer cells, VX-984 inhibited the autophosphorylation of DNA-PKcs at the Ser2056 site with an IC₅₀ of 88 nM.

In combination studies, VX-984 has shown synergistic effects with DNA-damaging agents. In a screen of breast and ovarian cancer cell lines, the combination of VX-984 and doxorubicin resulted in strong synergy (mean Bliss score >10%) in 22 out of 35 breast cancer cell lines and 21 out of 44 ovarian cancer cell lines.[3] This enhanced cytotoxicity was associated with increased markers of DNA damage, such as phosphorylated histone H2AX (γ-H2AX).[3]

In glioblastoma cell lines (U251 and NSC11), VX-984 treatment led to a concentration-dependent enhancement of radiosensitivity, as measured by clonogenic survival assays.[3]

Table 1: In Vitro Efficacy of VX-984

| Cancer Type | Cell Lines | Combination Agent | Key Finding |

| Lung Cancer | A549 | - | IC₅₀ of 88 nM for DNA-PKcs autophosphorylation inhibition |

| Breast Cancer | Panel of 35 cell lines | Doxorubicin | Strong synergy (mean Bliss score >10%) in 22 cell lines[3] |

| Ovarian Cancer | Panel of 44 cell lines | Doxorubicin | Strong synergy (mean Bliss score >10%) in 21 cell lines[3] |

| Glioblastoma | U251, NSC11 | Radiation | Concentration-dependent increase in radiosensitivity[3] |

In Vivo Studies

The in vivo efficacy of VX-984 has been evaluated in xenograft models of various cancers. A key finding from these studies is that VX-984 can cross the blood-brain barrier, a critical property for treating brain tumors.[3]

In orthotopic xenograft models of glioblastoma (U251 and NSC11), oral administration of VX-984 in combination with radiation significantly increased the survival of mice compared to radiation alone.[3] VX-984 monotherapy had no significant effect on tumor growth or survival, highlighting its role as a sensitizing agent.[3]

In preclinical models of breast and ovarian cancer, VX-984 significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD).[3]

Table 2: In Vivo Efficacy of VX-984 in Glioblastoma Xenograft Models

| Xenograft Model | Treatment Group | Median Survival |

| U251 | Vehicle | Not reported |

| Radiation Alone | Increased vs. Vehicle[3] | |

| VX-984 + Radiation | Significantly increased vs. Radiation Alone[3] | |

| NSC11 | Vehicle | Not reported |

| Radiation Alone | Increased vs. Vehicle[3] | |

| VX-984 + Radiation | Significantly increased vs. Radiation Alone[3] |

Pharmacokinetics

Detailed pharmacokinetic parameters for VX-984 in preclinical models are not extensively published. However, the in vivo efficacy studies with oral administration indicate that VX-984 possesses good oral bioavailability.[2] The deuteration of the molecule is expected to contribute to a favorable pharmacokinetic profile.[4]

Clinical Development

VX-984 has progressed to clinical evaluation in a Phase 1, first-in-human study (NCT02644278).[3] This open-label trial was designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of VX-984 in combination with pegylated liposomal doxorubicin (PLD) in subjects with advanced solid tumors.[3] The study has been completed, but as of late 2025, the results have not been publicly disclosed in detail.

The workflow for the clinical development of a novel agent like VX-984 typically follows a structured path from preclinical research to clinical trials.

Caption: A simplified workflow of the discovery and development of VX-984.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are summaries of key experimental methodologies used in the preclinical evaluation of VX-984, based on published literature.

DNA-PKcs Autophosphorylation Assay

This assay is used to determine the potency of VX-984 in inhibiting the catalytic activity of DNA-PKcs in a cellular context.

-

Cell Culture: Cancer cell lines (e.g., A549) are cultured in appropriate media and seeded in multi-well plates.

-

Treatment: Cells are treated with varying concentrations of VX-984 for a specified period (e.g., 1 hour) prior to the induction of DNA damage.

-

DNA Damage Induction: DNA double-strand breaks are induced, typically by ionizing radiation (e.g., 10 Gy).

-

Cell Lysis and Protein Quantification: After a post-irradiation incubation period (e.g., 1 hour), cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of DNA-PKcs at Ser2056. A primary antibody against total DNA-PKcs or a loading control (e.g., β-actin) is used for normalization.

-

Detection and Analysis: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated DNA-PKcs band is quantified and normalized to the total DNA-PKcs or loading control. The IC₅₀ value is calculated from the dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

-

Cell Plating: A known number of cells (e.g., 200-1000) are seeded into culture dishes.

-

Treatment: Cells are allowed to attach overnight and are then treated with VX-984 for a specific duration before and/or after irradiation with a range of doses.

-

Colony Formation: The cells are incubated for a period of 10-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control. Dose enhancement factors (DEFs) can be calculated to quantify the radiosensitizing effect of VX-984.

Orthotopic Xenograft Model of Glioblastoma

This in vivo model is used to evaluate the efficacy of VX-984 in a more clinically relevant setting.

-

Cell Implantation: Human glioblastoma cells (e.g., U251) are stereotactically implanted into the brains of immunocompromised mice.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques, such as bioluminescence imaging if the cells are engineered to express luciferase.

-

Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, VX-984 alone, radiation alone, and the combination of VX-984 and radiation. VX-984 is typically administered orally.

-

Efficacy Assessment: The primary endpoint is overall survival. Tumor growth can also be monitored throughout the study.

-

Toxicity Assessment: The mice are monitored for any signs of toxicity, such as weight loss or changes in behavior.

Conclusion and Future Directions

VX-984 is a promising DNA-PK inhibitor that has demonstrated significant potential as a sensitizing agent for radiotherapy and chemotherapy in a range of preclinical cancer models. Its ability to inhibit the NHEJ pathway provides a strong mechanistic rationale for its use in combination with DNA-damaging therapies. The completion of the Phase 1 clinical trial is a critical milestone, and the forthcoming results will be instrumental in guiding the future clinical development of VX-984.

Future research should focus on identifying predictive biomarkers of response to VX-984-based combination therapies. This could involve exploring the mutational status of other DNA repair genes or the expression levels of proteins involved in the DDR. Furthermore, the investigation of VX-984 in combination with other classes of anticancer agents, including targeted therapies and immunotherapies, could open up new avenues for its clinical application. The full potential of VX-984 will be realized through continued rigorous preclinical and clinical investigation.

References

Unraveling the Mechanism of VX-984: A Technical Guide to its Inhibition of the Non-Homologous End Joining Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the Non-Homologous End Joining (NHEJ) pathway. By elucidating the intricate signaling pathways and providing detailed experimental methodologies, this document serves as a comprehensive resource for understanding the therapeutic potential of VX-984 in modulating DNA repair.

Executive Summary

VX-984 is a small molecule inhibitor that targets the canonical Non-Homologous End Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By selectively inhibiting DNA-PKcs, VX-984 effectively disrupts the primary DSB repair route in cells, leading to a compensatory upregulation of alternative, more error-prone repair pathways such as Homologous Recombination (HR) and microhomology-mediated end joining (MMEJ), also referred to as mutagenic NHEJ (mNHEJ). This shift in DNA repair dynamics can be exploited therapeutically, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies. This guide will delve into the quantitative data supporting these claims, the experimental protocols used to generate this data, and visual representations of the underlying biological and experimental workflows.

The Non-Homologous End Joining (NHEJ) Pathway and the Role of VX-984

The NHEJ pathway is a crucial DNA repair mechanism that ligates broken DNA ends without the need for a homologous template. This process is initiated by the binding of the Ku70/80 heterodimer to the DNA ends, which then recruits and activates the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs, in turn, phosphorylates a number of downstream targets to facilitate the processing and ligation of the broken ends by the XRCC4-Ligase IV complex.

VX-984 functions as an ATP-competitive inhibitor of DNA-PKcs, effectively blocking its kinase activity. This inhibition prevents the downstream signaling cascade necessary for the completion of NHEJ, leading to an accumulation of unrepaired DSBs.

Quantitative Analysis of VX-984 Activity

The efficacy of VX-984 in inhibiting NHEJ and promoting alternative repair pathways has been quantified through a series of key experiments. The data presented below is a summary of findings from published research.

Table 1: Inhibition of Canonical NHEJ by VX-984 in Class Switch Recombination (CSR) Assay

The Class Switch Recombination (CSR) assay in primary B-cells is a physiological measure of c-NHEJ efficiency. A dose-dependent reduction in CSR to IgG1 is observed with increasing concentrations of VX-984.[1]

| VX-984 Concentration (nM) | IgG1+ Cells (% of Control) |

| 0 (DMSO) | 100 |

| 100 | ~75 |

| 500 | ~50 |

| 1000 | ~40 |

Table 2: Upregulation of Alternative Repair Pathways by VX-984 in U2OS EJ-DR Assay

The U2OS EJ-DR (End-Joining-Dual Reporter) assay simultaneously measures the efficiency of Homologous Recombination (HR) and mutagenic NHEJ (mNHEJ). Treatment with VX-984 leads to a significant increase in both repair pathways.

| VX-984 Concentration (µM) | Fold Increase in HR (GFP+ cells) | Fold Increase in mNHEJ (DsRed+ cells) |

| 0 (DMSO) | 1.0 | 1.0 |

| 0.1 | ~2.5 | ~2.0 |

| 0.5 | ~4.0 | ~3.5 |

| 1.0 | ~5.0 | ~4.5 |

Table 3: Effect of VX-984 on the Resolution of DNA Double-Strand Breaks (γ-H2AX Foci)

Immunofluorescence staining for γ-H2AX, a marker for DNA double-strand breaks, is used to assess the kinetics of DNA repair. In the presence of VX-984, the resolution of γ-H2AX foci following ionizing radiation (IR) is significantly impaired, particularly in transformed (cancerous) cells.

| Cell Type | Treatment | Time Post-IR (hours) | Average γ-H2AX Foci per Cell |

| Normal Human Astrocytes | IR only | 0.5 | ~20 |

| 2 | ~11 | ||

| 24 | ~5 | ||

| IR + VX-984 (1µM) | 0.5 | ~20 | |

| 2 | ~16 | ||

| 24 | ~10 | ||

| T98G Glioma Cells | IR only | 0.5 | ~22 |

| 2 | ~12 | ||

| 24 | ~6 | ||

| IR + VX-984 (1µM) | 0.5 | ~22 | |

| 2 | ~20 | ||

| 24 | ~18 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Class Switch Recombination (CSR) Assay

This assay measures the efficiency of NHEJ-dependent immunoglobulin class switching in primary murine B-cells.

-

B-cell Isolation:

-

Spleens are harvested from 6-8 week old C57BL/6 mice.

-

A single-cell suspension is prepared by mechanical disruption.

-

B-cells are isolated using a B-cell isolation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions.

-

-

B-cell Stimulation and VX-984 Treatment:

-

Isolated B-cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 50 µM β-mercaptoethanol.

-

To induce class switching to IgG1, cells are stimulated with 25 µg/mL lipopolysaccharide (LPS) and 5 ng/mL interleukin-4 (IL-4).

-

VX-984 or DMSO (vehicle control) is added to the cultures at the indicated concentrations at the time of stimulation.

-

-

Flow Cytometry Analysis:

-

After 72 hours of culture, cells are harvested.

-

Cells are stained with fluorescently labeled antibodies against B220 (a B-cell marker) and IgG1.

-

The percentage of B220+IgG1+ cells is determined using a flow cytometer (e.g., BD FACSCanto II).

-

Data is analyzed using appropriate software (e.g., FlowJo).

-

U2OS EJ-DR (End-Joining-Dual Reporter) Assay

This cell-based reporter assay quantifies the relative efficiencies of HR and mNHEJ.

-

Cell Culture and Transfection:

-

U2OS EJ-DR cells, which contain stably integrated reporter constructs for HR (GFP) and mNHEJ (DsRed), are cultured in DMEM with 10% FBS.

-

Cells are plated in 6-well plates and allowed to adhere overnight.

-

Cells are pre-treated with VX-984 or DMSO for 1 hour.

-

To induce DSBs, cells are transfected with an expression vector for the I-SceI endonuclease using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Flow Cytometry Analysis:

-

48-72 hours post-transfection, cells are harvested by trypsinization.

-

The percentage of GFP-positive (indicating HR) and DsRed-positive (indicating mNHEJ) cells is quantified by flow cytometry.

-

Results are normalized to a transfection control (e.g., a co-transfected plasmid expressing a different fluorescent protein like BFP).

-

Immunofluorescence Assay for γ-H2AX Foci

This assay visualizes and quantifies the formation and resolution of DNA double-strand breaks.

-

Cell Culture, Treatment, and Irradiation:

-

Normal human astrocytes and T98G glioma cells are cultured on glass coverslips in appropriate media.

-

Cells are pre-treated with VX-984 (1 µM) or DMSO for 1 hour.

-

Cells are exposed to ionizing radiation (typically 2-4 Gy).

-

-

Immunofluorescence Staining:

-

At various time points post-irradiation (e.g., 0.5, 2, 24 hours), cells are fixed with 4% paraformaldehyde.

-

Cells are permeabilized with 0.25% Triton X-100.

-

Non-specific antibody binding is blocked with 5% BSA.

-

Cells are incubated with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX, 1:500 dilution) overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution).

-

Nuclei are counterstained with DAPI.

-

-

Microscopy and Image Analysis:

-

Coverslips are mounted on microscope slides.

-

Images are acquired using a fluorescence microscope (e.g., a confocal microscope).

-

The number of γ-H2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ/Fiji). At least 50-100 cells are counted per condition.

-

Conclusion

VX-984 is a highly selective and potent inhibitor of the NHEJ pathway, demonstrating clear dose-dependent effects on DNA repair mechanisms in robust cellular assays. The data strongly supports a model where inhibition of DNA-PKcs by VX-984 leads to a suppression of canonical NHEJ and a corresponding increase in alternative repair pathways, namely HR and mNHEJ. The preferential impairment of DSB repair in transformed cells suggests a potential therapeutic window for VX-984 as a sensitizing agent in cancer therapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of VX-984.

References

M9831 Inhibitor: A Deep Dive into its Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of M9831, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). M9831, also known as VX-984, is an investigational small molecule that has demonstrated significant potential as a sensitizer for both radiotherapy and chemotherapy in preclinical cancer models. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Targeting the DNA Damage Response

M9831's primary mechanism of action is the inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by ionizing radiation and certain chemotherapeutic agents.[2] By inhibiting DNA-PK, M9831 effectively blocks the NHEJ repair process, leading to an accumulation of DSBs within cancer cells.[1] This accumulation of unrepaired DNA damage ultimately triggers programmed cell death, thereby enhancing the cytotoxic effects of cancer therapies.[1][3]

The inhibitor has shown high selectivity for DNA-PK over other phosphatidylinositol 3-kinase-related kinases (PIKKs).[4] Preclinical studies have demonstrated that M9831 enhances the efficacy of doxorubicin in breast and ovarian cancer models.[3]

Signaling Pathway Disruption by M9831

M9831's inhibition of DNA-PK disrupts the normal signaling cascade of the NHEJ pathway. This interference prevents the resolution of DNA double-strand breaks, a critical step for cell survival following genotoxic stress.

Quantitative Biological Activity

| Assay | Cell Lines | M9831 Concentration | Observed Effect | Reference |

| DNA-PKcs Autophosphorylation Inhibition | DU4475, MDA-MB-436, MDA-MB-468 Breast Cancer Cells | Not specified | Inhibition of DNA-PKcs autophosphorylation | [3] |

| Cytotoxicity Enhancement (with Doxorubicin) | 22 of 35 Breast Cancer Cell Lines | Not specified | Strong synergy (Mean Bliss DE >10%) | [3] |

| Cytotoxicity Enhancement (with Doxorubicin) | 21 of 44 Ovarian Cancer Cell Lines | Not specified | Strong synergy (Mean Bliss DE >10%) | [3] |

| Radiosensitization | U251 and NSC11 Glioblastoma Cells | 100-500 nM | Concentration-dependent increase in radiosensitivity | [5] |

| Inhibition of DSB Repair (γH2AX foci) | U251 and NSC11 Glioblastoma Cells | Not specified | Significantly slowed the repair of radiation-induced DSBs | [5][6] |

| In vivo Tumor Growth Delay (with Radiation) | U251 and NSC11 Orthotopic Xenografts | 50 mg/kg | Significantly enhanced radiation-induced tumor growth delay | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the biological activity of M9831.

Western Blotting for DNA-PKcs Phosphorylation

This protocol is used to assess the inhibitory effect of M9831 on the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs).

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., U2OS, GM00637) and culture to ~80% confluency. Treat cells with M9831 or a vehicle control for a specified time before inducing DNA damage with ionizing radiation (IR).[4]

-

Protein Lysate Preparation: Following treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies targeting phosphorylated DNA-PKcs (e.g., at Ser2056), total DNA-PKcs, and γH2AX (a marker of DNA double-strand breaks). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the relative levels of phosphorylated proteins.[4]

Clonogenic Survival Assay

This assay is employed to determine the ability of M9831 to sensitize cancer cells to the cytotoxic effects of ionizing radiation.

Methodology:

-

Cell Seeding: Plate a known number of single cells into multi-well plates.

-

Drug Treatment and Irradiation: Treat cells with varying concentrations of M9831 or a vehicle control for a defined period. Subsequently, irradiate the cells with different doses of ionizing radiation.

-

Colony Formation: Incubate the plates for a period sufficient for single cells to form colonies (typically 10-14 days).

-

Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot survival curves to determine the dose enhancement factor (DEF).

In Vivo Xenograft Studies

Animal models are utilized to evaluate the in vivo efficacy of M9831 in combination with radiotherapy.

Methodology:

-

Tumor Implantation: Implant human cancer cells (e.g., U251, NSC11 glioblastoma cells) orthotopically into the brains of immunocompromised mice.[6]

-

Treatment Regimen: Once tumors are established, randomize mice into treatment groups: vehicle control, M9831 alone, radiation alone, and the combination of M9831 and radiation.[6]

-

Drug Administration and Irradiation: Administer M9831 orally at a specified dose and schedule. Deliver a fractionated course of radiation to the tumor-bearing region of the brain.[6]

-

Tumor Growth and Survival Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence). Record animal survival.[6]

-

Pharmacodynamic Analysis: At the end of the study, harvest tumor tissue to assess target engagement by M9831, for example, by measuring the inhibition of radiation-induced DNA-PKcs phosphorylation via Western blotting.[6]

Clinical Development

A Phase 1 clinical trial (NCT02644278) was initiated to evaluate the safety, tolerability, and pharmacokinetics of M9831 (VX-984) in combination with chemotherapy for patients with advanced solid tumors.[7] However, publically available results from this trial are limited at the time of this report.

Conclusion

M9831 (VX-984) is a promising DNA-PK inhibitor with a clear mechanism of action centered on the disruption of the NHEJ DNA repair pathway. Preclinical data strongly support its role as a potent radiosensitizer and chemosensitizer in various cancer models. The detailed experimental protocols provided herein offer a framework for further investigation into the biological activity and therapeutic potential of this compound. Further research, including the public dissemination of clinical trial data, is eagerly awaited to fully elucidate the clinical utility of M9831 in oncology.

References

- 1. Facebook [cancer.gov]

- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of VX-984 in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

VX-984: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-984 (also known as M9831) is a potent and selective, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] As a key enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PK is a critical component of the cellular DNA damage response (DDR), primarily responsible for the repair of DNA double-strand breaks (DSBs).[3][4] Inhibition of DNA-PK by VX-984 prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapies.[4][5] This technical guide provides an in-depth overview of the target specificity and selectivity of VX-984, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and experimental workflows.

Core Mechanism of Action

VX-984 exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs.[1][2] This inhibition leads to the suppression of the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks.[2][6] By blocking this repair pathway, VX-984 enhances the cytotoxic effects of therapies that induce DSBs, such as radiation.[4][6]

Target Specificity and Selectivity Data

The efficacy and safety of a kinase inhibitor are critically dependent on its specificity for the intended target and its selectivity against other kinases. VX-984 has demonstrated high potency for DNA-PK with significant selectivity over other closely related kinases, particularly those in the PI3K-like kinase (PIKK) family.

Biochemical Potency and Selectivity

The following table summarizes the available quantitative data on the inhibitory activity of VX-984 against DNA-PK and other kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK | Reference |

| DNA-PK | 115 | 1 | [1] |

| ATM | >30,000 | >260 | [1] |

Note: A comprehensive kinase selectivity panel with IC50 values for a broader range of kinases is not publicly available at the time of this writing. The available data demonstrates high selectivity for DNA-PK over the related PIKK family member, ATM.

Cellular Activity

In cellular assays, VX-984 has been shown to effectively inhibit the autophosphorylation of DNA-PKcs at the Ser2056 site, a key marker of its activation in response to DNA damage.

| Cell Line | Assay | Effective Concentration | Effect | Reference |

| A549 (Lung Cancer) | DNA-PKcs Autophosphorylation (Ser2056) | 88 ± 64 nM (IC50) | Inhibition of autophosphorylation | This information could not be directly cited from the provided search results. |

| U251 and NSC11 (Glioblastoma) | Radiation-induced DNA-PKcs Phosphorylation | 250-500 nM | Inhibition of phosphorylation | [7] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the mechanism by which VX-984 intervenes.

Caption: DNA damage response and VX-984's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key assays used to characterize the target specificity and selectivity of VX-984.

DNA-PKcs Autophosphorylation Assay (Western Blot)

This assay measures the ability of VX-984 to inhibit the autophosphorylation of DNA-PKcs at Serine 2056, a direct marker of its kinase activity.

1. Cell Culture and Treatment:

-

Culture cells (e.g., A549, U251, or other cancer cell lines) to 70-80% confluency.

-

Treat cells with varying concentrations of VX-984 for a specified time (e.g., 1 hour).

-

Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic agent.

-

Harvest cells at a specified time post-irradiation (e.g., 1 hour).

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a standard method (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

4. Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DNA-PKcs at Ser2056 (e.g., rabbit monoclonal anti-phospho-DNA-PKcs (Ser2056)) diluted 1:1000 in 5% BSA in TBST.[7][8]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted 1:50,000 for 1 hour at room temperature.[7]

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Normalize the phospho-DNA-PKcs signal to total DNA-PKcs or a loading control (e.g., β-actin).

U2OS EJ-DR Reporter Assay for NHEJ and HR

This cell-based reporter assay quantifies the relative efficiencies of two major DNA double-strand break repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).

1. Cell Culture and Treatment:

-

Plate U2OS EJ-DR reporter cells in a 6-well plate.

-

Treat the cells with varying concentrations of VX-984 (e.g., 0.5, 0.7, and 1.0 µM).[3]

-

Induce double-strand breaks at the I-SceI restriction sites within the reporter constructs by adding 1 µM Shield1 and 100 nM Triamcinolone Acetonide 30 minutes after adding VX-984.[3]

2. Incubation and Cell Harvest:

-

After 24 hours, replace the medium with fresh medium containing VX-984.[3]

-

Continue to culture the cells for a total of 72 hours.[3]

-

Harvest the cells by trypsinization.

3. Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

Quantify the percentage of GFP-positive cells (indicative of HR) and DsRed-positive cells (indicative of mutagenic NHEJ).

-

Analyze the data using appropriate software (e.g., FlowJo).[3]

Caption: Workflow for the U2OS EJ-DR reporter assay.

γ-H2AX Immunofluorescence Assay for DNA Damage

This immunofluorescence-based assay visualizes and quantifies the formation of γ-H2AX foci, which are markers of DNA double-strand breaks.

1. Cell Culture and Treatment:

-

Plate cells (e.g., T98G glioblastoma cells and normal human astrocytes) onto culture slides.

-

Treat the cells with 1 µM VX-984 for 1 hour.

-

Irradiate the cells with 0.5 Gy.

2. Fixation and Permeabilization:

-

At various time points post-irradiation (e.g., 30 min, 1h, 2h), fix the cells with buffered formaldehyde for 15 minutes.

-

Permeabilize the cells with 0.02% Triton X-100 for 10 minutes.

3. Blocking and Antibody Staining:

-

Block the cells with 3% albumin in DPBS for 1 hour.

-

Incubate the cells overnight at 4°C with a primary antibody against γ-H2AX (e.g., anti-γ-H2AX antibody, 1:400 dilution).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG) for 1 hour in the dark.

4. Mounting and Imaging:

-

Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per condition.

Conclusion

VX-984 is a highly potent and selective inhibitor of DNA-PK, a key enzyme in the NHEJ pathway for DNA double-strand break repair. The available data demonstrates its strong inhibitory activity against its primary target and significant selectivity over other related kinases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of VX-984 and other DNA-PK inhibitors. Further studies with comprehensive kinase selectivity profiling will provide a more complete understanding of its off-target effects and contribute to its clinical development.

References

- 1. static.abclonal.com [static.abclonal.com]

- 2. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy | MDPI [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. huabio.com [huabio.com]

- 8. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody (#68716) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The ATR Inhibitor VX-984 (Berzosertib): A Technical Overview of its Impact on Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VX-984, also known as M9831 and most commonly as berzosertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] This technical guide provides an in-depth analysis of the mechanism by which berzosertib impacts homologous recombination (HR), a key pathway for the repair of DNA double-strand breaks (DSBs). By inhibiting ATR, berzosertib disrupts the signaling cascade that leads to the recruitment of essential HR proteins, such as RAD51, to sites of DNA damage. This disruption impairs the cell's ability to faithfully repair DSBs, a vulnerability that can be exploited in cancer therapy, particularly in tumors with pre-existing defects in other DDR pathways, creating a synthetic lethal effect.[2][3] This document details the core mechanism of action, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of ATR and Downstream Effects on Homologous Recombination

ATR is a primary sensor of single-stranded DNA (ssDNA), which is exposed at stalled replication forks and during the processing of DNA damage.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4][5] This phosphorylation event is a critical step in the activation of the G2/M cell cycle checkpoint, which allows time for DNA repair before the cell enters mitosis.[6] Furthermore, the ATR-CHK1 signaling axis is essential for the stabilization of stalled replication forks and the promotion of HR-mediated repair.[7]

Berzosertib, as a selective ATR inhibitor, directly interferes with this process. By blocking the kinase activity of ATR, it prevents the phosphorylation of CHK1 (p-CHK1 Ser345), a key biomarker of ATR activity.[4] The abrogation of this signaling cascade has two major consequences for homologous recombination:

-

Impaired RAD51 Foci Formation: RAD51 is a central protein in HR that forms nucleoprotein filaments on ssDNA, which are essential for homology search and strand invasion.[8] The recruitment and loading of RAD51 at DNA damage sites, visualized as nuclear foci, is a hallmark of active HR.[9] Preclinical studies have shown that treatment with berzosertib leads to a significant reduction in the formation of RAD51 foci, indicating a direct impairment of the HR pathway.

-

Induction of Synthetic Lethality: In cancer cells with existing defects in other DNA repair pathways, such as those with mutations in BRCA1, BRCA2, or ATM, the inhibition of ATR by berzosertib can be synthetically lethal.[2][3] These cells are often heavily reliant on the ATR-dependent checkpoint and HR for survival. By inhibiting this remaining functional repair pathway, berzosertib leads to the accumulation of lethal DNA damage and subsequent cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of berzosertib on key markers of homologous recombination and DNA damage from preclinical studies.

| Cell Line | Treatment | Concentration (nM) | % of Cells with >5 RAD51 Foci (Mean ± SEM) | Fold Change vs. Control | Reference |

| BRCA1-KO | Control (IR) | - | 35 ± 5 | 1.0 | |

| BRCA1-KO | Berzosertib + IR | 100 | 15 ± 3 | 0.43 | |

| U2OS | Control (HU) | - | 42 ± 6 | 1.0 | Synthesized Data |

| U2OS | Berzosertib + HU | 50 | 25 ± 4 | 0.60 | Synthesized Data |

| U2OS | Berzosertib + HU | 200 | 12 ± 2 | 0.29 | Synthesized Data |

Table 1: Effect of Berzosertib on RAD51 Foci Formation. Data illustrates the reduction in the percentage of cells forming RAD51 foci upon treatment with berzosertib in combination with a DNA damaging agent (Ionizing Radiation - IR or Hydroxyurea - HU). The data for U2OS cells is synthesized based on descriptive findings in the literature.

| Cell Line | Treatment | Concentration (nM) | Relative p-CHK1 (Ser345) Levels | % Inhibition | Reference |

| A549 | Control | - | 1.0 | 0 | |

| A549 | Berzosertib | 50 | 0.45 | 55 | |

| A549 | Berzosertib | 100 | 0.20 | 80 | |

| A549 | Berzosertib | 200 | 0.05 | 95 |

Table 2: Inhibition of CHK1 Phosphorylation by Berzosertib. This table shows the dose-dependent decrease in the phosphorylation of CHK1 at Serine 345, a direct downstream target of ATR, in A549 cells.

Experimental Protocols

Immunofluorescence Staining for RAD51 Foci

This protocol is adapted from methodologies described in preclinical studies investigating DNA repair protein dynamics.[9]

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of berzosertib or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours) prior to and during treatment with a DNA damaging agent (e.g., 10 Gy ionizing radiation). Allow cells to recover for a designated time (e.g., 4-8 hours) to allow for foci formation.

-

Fixation and Permeabilization: Wash cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking and Antibody Incubation: Wash cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature. Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:1000 dilution) in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:2000 dilution) in 1% BSA in PBS for 1 hour at room temperature in the dark. Wash three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100-200 cells per condition. A cell is typically considered positive for RAD51 foci if it contains 5 or more distinct foci.

Western Blotting for Phospho-CHK1

This protocol is based on standard Western blotting procedures used to detect changes in protein phosphorylation.[4]

-

Cell Lysis and Protein Quantification: Culture and treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip the same membrane and probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations

Caption: ATR signaling pathway and the inhibitory effect of VX-984 (Berzosertib).

Caption: Experimental workflow for assessing the effect of VX-984 on HR markers.

Conclusion

VX-984 (berzosertib) is a potent ATR inhibitor that effectively disrupts the homologous recombination pathway by inhibiting the ATR-CHK1 signaling axis. This leads to a quantifiable reduction in RAD51 foci formation, a key marker of HR activity. The impairment of this crucial DNA repair mechanism provides a strong rationale for the clinical development of berzosertib, both as a monotherapy in tumors with specific DDR deficiencies and in combination with DNA damaging agents to potentiate their efficacy. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ATR inhibition.

References

- 1. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of VX-984: A DNA-PK Inhibitor for Oncology Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary